molecular formula C6H9NO2 B15490614 4-Nitrocyclohex-1-ene CAS No. 4883-68-5

4-Nitrocyclohex-1-ene

Cat. No.: B15490614
CAS No.: 4883-68-5
M. Wt: 127.14 g/mol
InChI Key: AYEKXCDFTQQFAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrocyclohex-1-ene is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 4-Nitrocyclohex-1-ene, and how can regioselectivity be controlled?

  • Methodological Answer : The synthesis of this compound typically involves nitration of cyclohexene derivatives. Key variables include the choice of nitrating agent (e.g., nitric acid in acetic anhydride) and reaction temperature. To enhance regioselectivity, steric and electronic effects must be balanced: the electron-rich double bond in cyclohexene directs nitration to the less substituted position. Kinetic studies suggest maintaining temperatures below 0°C to minimize byproducts like dinitro compounds. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR can confirm the position of the nitro group by analyzing deshielding effects on adjacent protons (e.g., protons at C3 and C5 in this compound resonate downfield at δ 6.2–6.5 ppm). 13C^{13}\text{C} NMR identifies the nitro-bearing carbon (δ ~150 ppm) .
  • IR Spectroscopy : The asymmetric stretching vibration of the nitro group (NO2_2) appears at ~1530 cm1^{-1}, while C=C stretching is observed near 1650 cm1^{-1} .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (m/z 139.0633 for C6_6H9_9NO2_2) and fragmentation patterns .

Q. How can side reactions during purification of this compound be minimized?

  • Methodological Answer : Side reactions (e.g., polymerization or oxidation) are mitigated by:

  • Using inert atmospheres (N2_2/Ar) during handling.
  • Employing low-temperature crystallization (e.g., from ethanol at -20°C) to avoid thermal degradation.
  • Adding stabilizers like hydroquinone (0.1% w/w) to inhibit radical-mediated polymerization .

Advanced Research Questions

Q. How does stereoelectronic effects influence the reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer : The nitro group acts as an electron-withdrawing group, polarizing the double bond and enhancing dienophile reactivity. Computational studies (DFT) show that the nitro group’s orientation (axial vs. equatorial) affects transition-state geometry. Experimental validation via X-ray crystallography (e.g., analyzing cycloadducts) can confirm stereochemical outcomes . Kinetic studies under varying solvent polarities (e.g., toluene vs. DMSO) further elucidate electronic effects .

Q. How can contradictions between computational predictions and experimental data on this compound’s electronic properties be resolved?

  • Methodological Answer : Discrepancies often arise from approximations in computational models (e.g., solvent effects in DFT). To resolve these:

  • Validate computational results with experimental techniques like UV-Vis spectroscopy (measuring λmax\lambda_{\text{max}} for charge-transfer transitions).
  • Use hybrid functionals (e.g., B3LYP-D3) with explicit solvent models to improve accuracy.
  • Cross-reference with empirical data from PubChem or NIST Chemistry WebBook .

Q. What strategies ensure robust kinetic analysis in the nitration of cyclohexene derivatives?

  • Methodological Answer :

  • Data Collection : Use in situ monitoring (e.g., FTIR or Raman spectroscopy) to track nitro group formation in real time.
  • Statistical Analysis : Apply Arrhenius plots to determine activation energies and identify rate-limiting steps. Error bars should reflect triplicate measurements.
  • Contradiction Management : If kinetic data deviates from theoretical models (e.g., non-linear Arrhenius behavior), investigate competing pathways (e.g., radical vs. ionic mechanisms) using radical traps (TEMPO) or isotopic labeling .

Properties

CAS No.

4883-68-5

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

4-nitrocyclohexene

InChI

InChI=1S/C6H9NO2/c8-7(9)6-4-2-1-3-5-6/h1-2,6H,3-5H2

InChI Key

AYEKXCDFTQQFAV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.